molecular formula C20H17N3O2 B1194349 6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

Cat. No. B1194349
M. Wt: 331.4 g/mol
InChI Key: JBRPHBKJUNZBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-34582 is a member of anthracenes.

Scientific Research Applications

Synthesis and Anticancer Applications

6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione and its derivatives have been extensively studied for their synthesis methods and potential applications in anticancer treatments. For instance, Cybulski et al. (2017) developed a new method for preparing specific 2,7-dihydro-3H-dibenzo[de,h]cinnolin-3,7-dione derivatives, currently being investigated as anticancer agents. Their approach included the oxidation of 1-methyl-9,10-anthraquinones and cyclization to 6-chloro-2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione, followed by selective alkylation (Cybulski et al., 2017). Similarly, Stefańska et al. (2003) synthesized a series of anthrapyridazone derivatives with basic side chains using 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones as key intermediates. These compounds showed significant in vitro cytotoxic activity against various leukemia cell lines and were effective against multidrug-resistant leukemia cells (Stefańska et al., 2003).

Novel Synthetic Approaches

Research has also focused on novel synthetic approaches for derivatives of 6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione. For example, a study by Dang Thi et al. (2015) presented a one-pot multicomponent synthesis of functionalized dihydrobenzo[h]cinnoline-5,6-diones, demonstrating promising anticancer activity against human tumor cell lines (Dang Thi et al., 2015). Additionally, Cai et al. (2018) developed an efficient method for accessing 8H-isoquinolino[1,2-b]quinazolin-8-ones and phthalazino[2,3-a]cinnoline-8,13-diones through cyclic amide-directed Ru(II)/Ir(III)-catalyzed C–H bond activation (Cai et al., 2018).

Antimicrobial and Anti-Inflammatory Properties

Some studies have explored the antimicrobial and anti-inflammatory properties of these compounds. Pulipati et al. (2016) synthesized novel dibenzo[b,d]thiophene-1,2,3-triazoles with various appendages, including piperidine, and evaluated their antimycobacterial activity (Pulipati et al., 2016). Fayed et al. (2019) investigated a series of pyrimidinothienocinnoline derivatives for their anti-inflammatory activity, highlighting the potential therapeutic uses of these compounds (Fayed et al., 2019).

properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

10-piperidin-1-yl-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,14-dione

InChI

InChI=1S/C20H17N3O2/c24-19-13-7-3-2-6-12(13)18-16-14(20(25)22-21-18)8-9-15(17(16)19)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-11H2,(H,22,25)

InChI Key

JBRPHBKJUNZBKW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C3C4=C(C=C2)C(=O)NN=C4C5=CC=CC=C5C3=O

Canonical SMILES

C1CCN(CC1)C2=C3C4=C(C=C2)C(=O)NN=C4C5=CC=CC=C5C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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